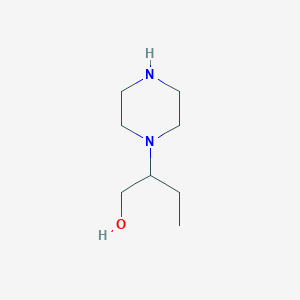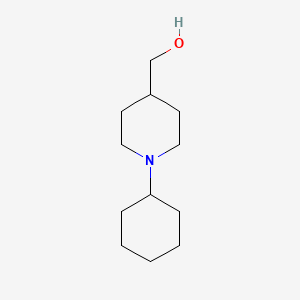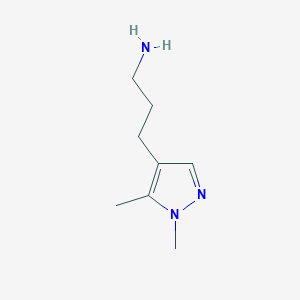
1-丁醇-2-(哌嗪-1-基)
描述
“2-(Piperazin-1-yl)butan-1-ol” is a compound with the CAS Number: 787533-78-2 . It has a molecular weight of 158.24 and its IUPAC name is 2-(1-piperazinyl)-1-butanol . The compound is in powder form .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)butan-1-ol” is 1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)butan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 158.24 .
科学研究应用
药理学:抗抑郁症合成
1-丁醇-2-(哌嗪-1-基): 用于合成抗抑郁症药物。 它的哌嗪部分是许多药理化合物中的关键结构组成部分,因为它能够与各种神经递质受体相互作用 .
医学研究:抗增殖剂
在医学研究中,该化合物参与合成对人类癌细胞系具有抗增殖活性的衍生物,表明其作为抗癌治疗剂的潜力 .
材料科学:聚合物合成
该化合物的多功能结构使其成为合成聚合物和作为材料科学应用中的构建基块的候选者,有助于开发具有潜在工业应用的新材料 .
分析化学:方法开发
1-丁醇-2-(哌嗪-1-基): 在分析方法的开发中发挥作用。 它可以用作色谱技术中的标准或参比化合物,以确保分析结果的准确性和可靠性 .
生物化学:酶抑制研究
在生物化学中,它作为创建酶抑制剂的支架。 通过修饰哌嗪环,研究人员可以开发出可以选择性抑制特定酶的新化合物,这对理解代谢途径和设计药物至关重要 .
农业:杀虫剂开发
虽然没有直接用于农业,但1-丁醇-2-(哌嗪-1-基)的衍生物可以被合成以创造新型杀虫剂或除草剂,有助于保护作物和提高产量 .
安全和危害
The compound has several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
作用机制
Target of Action
Compounds with a similar structure, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed affinity to alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been analyzed using in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
Similar compounds have shown promising results in controlling refractory microbial diseases by targeting cell membranes .
生化分析
Biochemical Properties
2-(Piperazin-1-yl)butan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 2-(Piperazin-1-yl)butan-1-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(Piperazin-1-yl)butan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule. For example, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, 2-(Piperazin-1-yl)butan-1-ol can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperazin-1-yl)butan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 2-(Piperazin-1-yl)butan-1-ol has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Piperazin-1-yl)butan-1-ol vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as modulating neurotransmitter levels and improving behavioral outcomes in rodent models of depression . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(Piperazin-1-yl)butan-1-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(Piperazin-1-yl)butan-1-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins . Its distribution within the body is a critical factor in determining its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Piperazin-1-yl)butan-1-ol is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by specific targeting sequences within the protein structure . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
2-piperazin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHACWKYKRBBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)


![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)